5-(Pyrimidin-5-yl)oxazole
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Overview
Description
5-(Pyrimidin-5-yl)oxazole is a heterocyclic compound that features both pyrimidine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)oxazole typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxazole or pyrimidine rings .
Scientific Research Applications
5-(Pyrimidin-5-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)oxazole involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis in cancer cells by modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrimidin-5-yl)benzo[d]oxazole: Similar structure but with a benzene ring fused to the oxazole.
1,3,4-Oxadiazole derivatives: Contain an oxadiazole ring and exhibit similar biological activities.
Uniqueness
5-(Pyrimidin-5-yl)oxazole is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for a wide range of biological activities .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1,3-oxazole |
InChI |
InChI=1S/C7H5N3O/c1-6(2-9-4-8-1)7-3-10-5-11-7/h1-5H |
InChI Key |
XRSKXYWDXNMHQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C2=CN=CO2 |
Origin of Product |
United States |
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